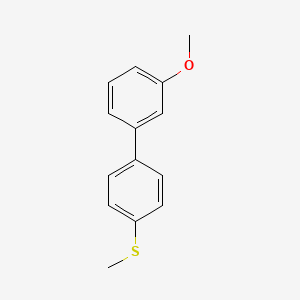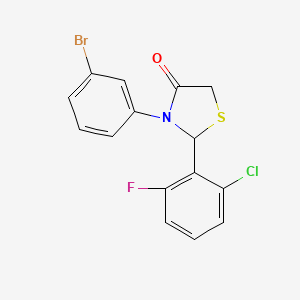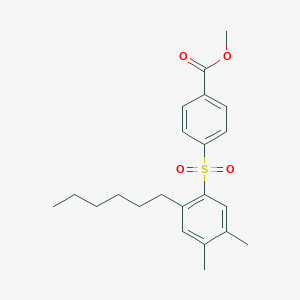
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonyl benzoates This compound features a benzene ring substituted with a sulfonyl group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate typically involves a multi-step process. One common method includes the sulfonation of 2-hexyl-4,5-dimethylbenzene followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation reaction. The esterification step may involve the use of a dehydrating agent like thionyl chloride to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various halogenated compounds.
科学的研究の応用
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ester functional group may also play a role in the compound’s bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate: can be compared with other sulfonyl benzoates and esters, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.
特性
CAS番号 |
648436-59-3 |
|---|---|
分子式 |
C22H28O4S |
分子量 |
388.5 g/mol |
IUPAC名 |
methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H28O4S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)27(24,25)20-12-10-18(11-13-20)22(23)26-4/h10-15H,5-9H2,1-4H3 |
InChIキー |
WCSVDGRTCIQPJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
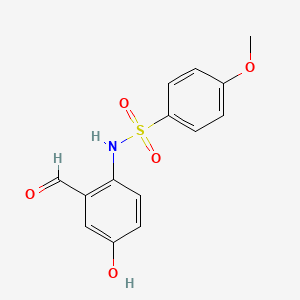
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
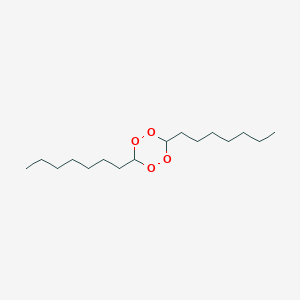
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
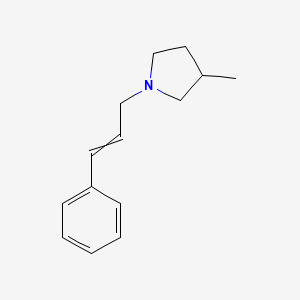
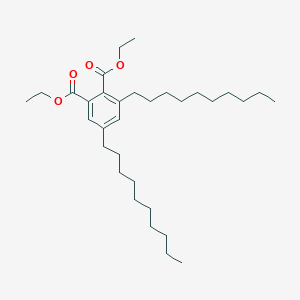
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
